molecular formula C29H36N2O5 B4973549 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B4973549
M. Wt: 492.6 g/mol
InChI Key: VQMCYOFGJKJHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine, commonly known as BZP-TM, is a synthetic compound that belongs to the piperazine family. It is a potent agonist of the serotonin and dopamine receptors, which makes it a potential candidate for various scientific research applications.

Mechanism of Action

BZP-TM acts as a potent agonist of the serotonin and dopamine receptors. It binds to these receptors and activates them, which results in the release of neurotransmitters such as serotonin and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which results in various physiological and biochemical effects.
Biochemical and Physiological Effects:
BZP-TM has been found to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which results in an increase in mood, motivation, and cognitive function. BZP-TM has also been found to increase heart rate, blood pressure, and body temperature, which makes it a potential candidate for use as a stimulant.

Advantages and Limitations for Lab Experiments

BZP-TM has various advantages and limitations for use in lab experiments. One of the advantages is that it is a potent agonist of the serotonin and dopamine receptors, which makes it a potential candidate for various research applications. However, one of the limitations is that it has not been extensively studied for its potential side effects, which makes it difficult to use in lab experiments.

Future Directions

There are various future directions for the study of BZP-TM. One of the future directions is to study its potential use as a treatment for various neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another future direction is to study its potential use as a tool in neuroscience research to study the function of the serotonin and dopamine receptors. Additionally, future studies should focus on the potential side effects of BZP-TM to ensure its safety for use in lab experiments.

Synthesis Methods

BZP-TM can be synthesized by following a multi-step process. The first step involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with piperazine in the presence of a catalyst. This results in the formation of 1-[3-(benzyloxy)-4-methoxybenzyl]piperazine. The second step involves the reaction of 1-[3-(benzyloxy)-4-methoxybenzyl]piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base. This results in the formation of BZP-TM.

Scientific Research Applications

BZP-TM has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent agonist of the serotonin and dopamine receptors, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. BZP-TM has also been studied for its potential use as a tool in neuroscience research to study the function of the serotonin and dopamine receptors.

properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O5/c1-32-25-11-10-23(16-26(25)36-21-22-8-6-5-7-9-22)19-30-12-14-31(15-13-30)20-24-17-27(33-2)29(35-4)28(18-24)34-3/h5-11,16-18H,12-15,19-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMCYOFGJKJHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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